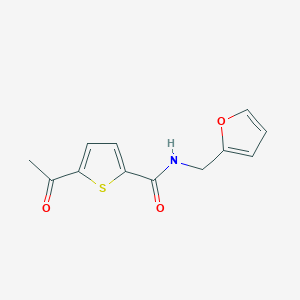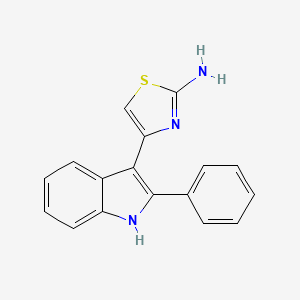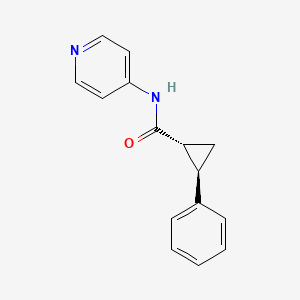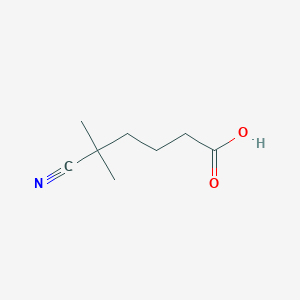
(2-Anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate, also known as ATEC, is a chemical compound that has gained significant attention in scientific research due to its potential application in medicine. ATEC is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of (2-Anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegenerative diseases, respectively. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
(2-Anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on (2-Anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the precise mechanism of action of this compound, which could lead to the development of more potent and selective compounds. Additionally, the development of new methods for the synthesis of this compound and related compounds could lead to the discovery of novel drugs with improved efficacy and safety profiles.
合成法
The synthesis of (2-Anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate involves the reaction of 2-ethoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-(methylthio)thiazole to yield the desired product, this compound. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
(2-Anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied for its potential application in the treatment of diseases such as cancer and Alzheimer's disease. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)methyl 2-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-23-16-15(9-6-10-19-16)17(22)24-11-14-12-25-18(21-14)20-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGIHXEIQYVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)

![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)

![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)
![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)

